molecular formula C15H22OSi B8617593 4-Phenyl-1-trimethylsilyloxy-1-cyclohexene

4-Phenyl-1-trimethylsilyloxy-1-cyclohexene

Cat. No.: B8617593
M. Wt: 246.42 g/mol
InChI Key: PHEOJPAYHOJPBN-UHFFFAOYSA-N
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Description

4-Phenyl-1-trimethylsilyloxy-1-cyclohexene is an organosilicon compound characterized by the presence of a phenyl group, a trimethylsilyloxy group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-trimethylsilyloxy-1-cyclohexene typically involves the reaction of 4-phenylcyclohexanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an enolate intermediate, which subsequently reacts with trimethylsilyl chloride to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, efficient mixing, and precise control of temperature and pressure to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-trimethylsilyloxy-1-cyclohexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.

    Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like hydrochloric acid or bromine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phenylcyclohexanone or phenylcyclohexanol.

    Reduction: Phenylcyclohexane derivatives.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

4-Phenyl-1-trimethylsilyloxy-1-cyclohexene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound is used in the development of novel materials with unique properties.

    Pharmaceuticals: It is explored for its potential use in drug development and medicinal chemistry.

    Catalysis: The compound is studied for its role in catalytic reactions, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-trimethylsilyloxy-1-cyclohexene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyloxy group enhances the compound’s reactivity by stabilizing intermediates and facilitating the formation of new bonds. The phenyl group contributes to the compound’s stability and influences its reactivity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1-trimethylsiloxyethylene
  • 1-Trimethylsiloxycyclopentene
  • Trimethylsiloxy-1-cyclohexene

Uniqueness

4-Phenyl-1-trimethylsilyloxy-1-cyclohexene is unique due to the combination of a phenyl group and a trimethylsilyloxy group on a cyclohexene ring. This structural arrangement imparts distinct chemical properties, making it a valuable compound in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specific synthetic and industrial processes.

Properties

Molecular Formula

C15H22OSi

Molecular Weight

246.42 g/mol

IUPAC Name

trimethyl-(4-phenylcyclohexen-1-yl)oxysilane

InChI

InChI=1S/C15H22OSi/c1-17(2,3)16-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-8,11,14H,9-10,12H2,1-3H3

InChI Key

PHEOJPAYHOJPBN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

sodium iodide (12.4 mmol) dissolved in acetonitrile (12.4 ml), is added dropwise at room temperature to a solution of 4-phenylcyclohexanone (10 mmol) in hexane (10 ml), followed by triethylamine (12.4 mmol) and trimethylchlorosilane (12.4 mmol). After stirring for two hours cold pentane and ice water are added. The aqueous phase is extracted with hexane. The combined organic phases are washed with ice water, dried over sodium sulphate and the solvent is removed in a vacuum. Trimethyl-(4-phenyl-cyclohex-1-enyloxy)-silane (1.8 g) is obtained in pure form in a yield of 73% (Tetrahedron 1987, 43, 9, 2075-2088): tR 2.29 min (LC-2); ESI-MS (+): m/z 247.27 [M+H]+.
Quantity
12.4 mmol
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reactant
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12.4 mL
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solvent
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10 mmol
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10 mL
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solvent
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12.4 mmol
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12.4 mmol
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reactant
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[Compound]
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ice water
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reactant
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